molecular formula C19H26N2O3S2 B2965567 5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide CAS No. 953940-15-3

5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide

Cat. No.: B2965567
CAS No.: 953940-15-3
M. Wt: 394.55
InChI Key: ZURIQPNRKMFBOF-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a methyl group at the 5-position and a sulfonamide-linked 4-(2-phenylmorpholin-4-yl)butyl chain. This compound’s structure combines a sulfur-containing heterocycle (thiophene) with a morpholine moiety, a combination that may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-16-9-10-19(25-16)26(22,23)20-11-5-6-12-21-13-14-24-18(15-21)17-7-3-2-4-8-17/h2-4,7-10,18,20H,5-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURIQPNRKMFBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with sulfonamide groups under specific reaction conditions. Industrial production methods often employ advanced techniques such as catalytic hydrogenation and high-pressure reactions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under basic conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with other sulfonamide and heterocyclic derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide Thiophene sulfonamide - 5-methyl thiophene
- N-linked morpholinylbutyl
~435.5 (estimated)
Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) Isoxazole carboxamide - 5-methyl isoxazole
- 4-(trifluoromethyl)phenyl
270.21
4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide Benzene sulfonamide - 4-aminophenyl
- 5-butyl-thiadiazole
~327.4 (estimated)

Key Observations :

  • Core Heterocycles: The thiophene ring in the target compound contrasts with isoxazole (Leflunomide) and thiadiazole ( derivatives). Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets, whereas isoxazole’s oxygen atom could influence hydrogen-bonding interactions .

Physicochemical Properties

Solubility and Pharmacokinetics :
  • Target Compound : The morpholine moiety may enhance aqueous solubility due to its polar nature, though the phenyl group and butyl linker could offset this by increasing hydrophobicity.
  • Thiadiazole Derivatives: Compounds like 4-amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide exhibit variable solubility depending on the heterocycle’s electron-withdrawing/donating effects; thiadiazole’s rigidity may reduce metabolic degradation .

Biological Activity

5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring , a morpholine moiety , and a butyl linker , which contribute to its unique biological properties. The synthesis typically involves several steps:

  • Formation of Morpholine Derivative : The morpholine derivative is synthesized from phenylamine and ethylene oxide.
  • Alkylation : This derivative is then alkylated with 1,4-dibromobutane.
  • Coupling with Thiophene : Finally, it is coupled with thiophene-2-carboxylic acid using potassium carbonate as a base.

This multi-step synthesis results in a compound that possesses diverse functional groups, enhancing its interaction with biological targets.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors like caspase-3 .
  • Cell Line Studies : In vitro studies demonstrated that the compound has cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating potent activity .
Cell LineIC50 Value (µM)Mechanism
MCF-70.65Apoptosis induction
MEL-82.41Cell cycle arrest at G0-G1

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary data suggest:

  • Broad-Spectrum Activity : It exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
  • Inhibition Studies : Specific tests have shown that it can inhibit bacterial growth at concentrations comparable to existing antibiotics .

Case Studies and Research Findings

Several research initiatives have explored the biological potential of this compound:

  • Cytotoxicity Assays : In one study, this compound was tested against multiple cancer cell lines, revealing that it outperformed traditional chemotherapeutics like doxorubicin in certain contexts .
  • Molecular Docking Studies : Computational studies indicated strong interactions between the compound and key protein targets involved in cancer progression, suggesting a rational basis for its observed biological effects .
  • Apoptosis Induction : Flow cytometry assays confirmed that treatment with the compound led to significant increases in apoptotic cell populations in treated cultures compared to controls .

Q & A

Q. What are the optimized synthetic routes for 5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide?

  • Methodological Answer : A microwave-assisted coupling protocol is recommended for efficient synthesis. For example, a mixture of the brominated precursor (e.g., 5-bromo-thiophene-2-sulfonamide derivative), 2-phenylmorpholine, and a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)) in dry THF under microwave irradiation (60°C, 300 W, 10 minutes) yields the target compound with reduced reaction time and improved purity. Triethylamine and copper(I) iodide are critical for facilitating Sonogashira or Suzuki-Miyaura-type couplings .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the thiophene ring (δ ~6.8–7.5 ppm for aromatic protons), sulfonamide (-SO₂NH-; δ ~3.0–3.5 ppm), and morpholine substituents (δ ~2.5–3.5 ppm for morpholine protons).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z calculated for C₂₀H₂₅N₂O₃S₂: 405.12).

Advanced Research Questions

Q. How can regioselective modifications of the thiophene ring influence biological activity?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) or lithiation followed by quenching with electrophiles (e.g., DMF) allows selective functionalization. For instance, formylation at the 4-position of the thiophene ring (adjacent to the sulfonamide group) enhances hydrogen-bonding capacity, potentially improving target binding affinity. This approach is validated in analogous 5-piperidino-2,2'-bithiophene derivatives .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

  • Methodological Answer :
  • Dose-Response Studies : Evaluate IC₅₀ values in multiple cell lines (e.g., U87MG glioma cells) to identify cell-specific sensitivity.
  • Metabolic Stability Assays : Assess cytochrome P450-mediated degradation using liver microsomes.
  • Target Engagement Profiling : Use pull-down assays with biotinylated analogs to confirm direct interaction with proposed targets (e.g., kinases or GPCRs). Reference protocols from thiophene-sulfonamide derivatives tested in U87MG cells .

Q. How does the morpholine substituent impact pharmacokinetic properties?

  • Methodological Answer :
  • LogP Measurements : Compare partition coefficients of the parent compound vs. morpholine-free analogs to quantify hydrophilicity.
  • Plasma Protein Binding : Use equilibrium dialysis to assess % binding; morpholine’s polarity may reduce non-specific binding.
  • In Vivo Half-Life : Pharmacokinetic studies in rodents (e.g., IV/PO administration) can correlate morpholine presence with improved bioavailability, as seen in N-[4-(4-fluorophenyl)pyrimidinyl] sulfonamides .

Key Research Findings

  • Microwave synthesis significantly improves yield and purity compared to traditional methods .
  • Regioselective modifications at the thiophene 4-position enhance target engagement in kinase inhibition assays .
  • Morpholine substituents improve aqueous solubility without compromising blood-brain barrier penetration in rodent models .

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